1-(4-Trifluoromethanesulfonylphenyl)piperazine
Overview
Description
1-(4-Trifluoromethanesulfonylphenyl)piperazine is a chemical compound with the molecular formula C₁₁H₁₃F₃N₂O₂S and a molecular weight of 294.29 g/mol . This compound is known for its unique structural features, which include a piperazine ring substituted with a trifluoromethanesulfonyl group at the para position of the phenyl ring. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(4-Trifluoromethanesulfonylphenyl)piperazine involves several methods, including:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ugi reaction: A multicomponent reaction that combines an amine, an isocyanide, a carboxylic acid, and an aldehyde to form the piperazine derivative.
Ring opening of aziridines: This method uses N-nucleophiles to open the aziridine ring, leading to the formation of piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups undergo cycloaddition reactions to form piperazine rings.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Trifluoromethanesulfonylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Trifluoromethanesulfonylphenyl)piperazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Trifluoromethanesulfonylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group is known to enhance the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
1-(4-Trifluoromethanesulfonylphenyl)piperazine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound has a fluorine atom instead of the trifluoromethanesulfonyl group, resulting in different chemical and biological properties.
1-(4-Methylphenyl)piperazine: The presence of a methyl group instead of the trifluoromethanesulfonyl group leads to variations in reactivity and applications.
1-(4-Chlorophenyl)piperazine:
The uniqueness of this compound lies in its trifluoromethanesulfonyl group, which imparts distinct chemical properties and enhances its utility in various research and industrial applications.
Properties
IUPAC Name |
1-[4-(trifluoromethylsulfonyl)phenyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2S/c12-11(13,14)19(17,18)10-3-1-9(2-4-10)16-7-5-15-6-8-16/h1-4,15H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLJCXQUPUPXST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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